Cas no 850922-06-4 (3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide)

3-Methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide is a synthetic benzamide derivative featuring a benzodiazole moiety, which enhances its potential as an intermediate in pharmaceutical and agrochemical applications. The compound's structural complexity, including the methyl-substituted benzodiazole and benzamide groups, contributes to its versatility in organic synthesis and drug development. Its well-defined molecular architecture allows for precise modifications, making it valuable for research in medicinal chemistry, particularly in the design of bioactive molecules. The compound exhibits stability under standard laboratory conditions, ensuring reliable handling and storage. Its purity and consistent performance make it suitable for exploratory studies and targeted synthesis in specialized chemical applications.
3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide structure
850922-06-4 structure
Product name:3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide
CAS No:850922-06-4
MF:C18H19N3O
MW:293.362963914871
CID:6565999

3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide
    • Benzamide, 3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-
    • Inchi: 1S/C18H19N3O/c1-13-6-5-7-14(12-13)18(22)19-11-10-17-20-15-8-3-4-9-16(15)21(17)2/h3-9,12H,10-11H2,1-2H3,(H,19,22)
    • InChI Key: ZCBFAFDAHKTURJ-UHFFFAOYSA-N
    • SMILES: C(NCCC1N(C)C2=CC=CC=C2N=1)(=O)C1=CC=CC(C)=C1

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • Boiling Point: 533.2±43.0 °C(Predicted)
  • pka: 14.92±0.46(Predicted)

3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0585-0807-5μmol
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
5μmol
$63.0 2023-08-14
Life Chemicals
F0585-0807-3mg
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
3mg
$63.0 2023-08-14
Life Chemicals
F0585-0807-5mg
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
5mg
$69.0 2023-08-14
Life Chemicals
F0585-0807-20mg
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
20mg
$99.0 2023-08-14
Life Chemicals
F0585-0807-20μmol
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
20μmol
$79.0 2023-08-14
Life Chemicals
F0585-0807-10mg
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
10mg
$79.0 2023-08-14
Life Chemicals
F0585-0807-2μmol
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
2μmol
$57.0 2023-08-14
Life Chemicals
F0585-0807-4mg
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
4mg
$66.0 2023-08-14
Life Chemicals
F0585-0807-10μmol
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
10μmol
$69.0 2023-08-14
Life Chemicals
F0585-0807-1mg
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
850922-06-4 90%+
1mg
$54.0 2023-08-14

Additional information on 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide

Comprehensive Overview of 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide (CAS No. 850922-06-4)

In the realm of organic chemistry and pharmaceutical research, 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide (CAS No. 850922-06-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its systematic name, belongs to the class of benzamide derivatives, which are widely studied for their bioactive potential. Researchers and industry professionals are increasingly interested in this molecule for its possible role in drug discovery and material science.

The molecular structure of 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide features a benzodiazole core linked to a benzamide moiety via an ethyl bridge. This configuration imparts distinct electronic and steric properties, making it a candidate for various synthetic and medicinal chemistry applications. The presence of the methyl group at the 3-position of the benzamide ring further enhances its stability and solubility, which are critical factors in formulation development.

Recent trends in scientific literature highlight the growing demand for heterocyclic compounds like 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide. These compounds are often explored for their potential as enzyme inhibitors, receptor modulators, or even as intermediates in the synthesis of more complex molecules. For instance, the benzodiazole fragment is known to interact with biological targets such as kinases and GPCRs, which are hot topics in current drug discovery projects.

From a synthetic chemistry perspective, the preparation of 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide typically involves multi-step reactions, including condensation and amidation processes. Optimizing these synthetic routes is a key focus for researchers aiming to improve yield and purity. Advanced techniques like microwave-assisted synthesis and flow chemistry are being investigated to streamline production, aligning with the industry's push toward greener and more efficient methodologies.

In the context of drug development, this compound's potential as a bioactive scaffold is under scrutiny. Preliminary studies suggest that its structural features may lend themselves to interactions with central nervous system (CNS) targets, though further validation is required. This aligns with the broader interest in CNS-active compounds, a area of research that has seen exponential growth due to the rising prevalence of neurological disorders.

Another area of interest is the compound's applicability in material science. The benzodiazole unit is known for its photophysical properties, which could be exploited in the design of organic light-emitting diodes (OLEDs) or sensors. Such applications are highly relevant in today's tech-driven world, where sustainable and efficient materials are in high demand.

For researchers and manufacturers, the availability of 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide in high purity is crucial. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize and quantify this compound. Ensuring batch-to-batch consistency is paramount, especially when it is intended for use in sensitive applications such as pharmaceutical intermediates.

In summary, 3-methyl-N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylbenzamide (CAS No. 850922-06-4) represents a versatile and promising compound with multifaceted applications. Its study not only advances our understanding of heterocyclic chemistry but also opens doors to innovative solutions in healthcare and technology. As research progresses, this molecule is likely to remain a focal point in both academic and industrial settings.

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